molecular formula C11H11ClFNO3 B5508362 3-(3-chloro-2-fluorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

3-(3-chloro-2-fluorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B5508362
M. Wt: 259.66 g/mol
InChI Key: LWCUXDOXGLUJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-chloro-2-fluorobenzyl)-4-(hydroxymethyl)-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C11H11ClFNO3 and its molecular weight is 259.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 259.0411491 g/mol and the complexity rating of the compound is 292. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxazolidinones in Scientific Research

Antimicrobial Agents

Oxazolidinones represent a novel class of synthetic antimicrobial agents demonstrating a unique mechanism for inhibiting protein synthesis. These compounds generally show bacteriostatic activity against several significant human pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae. Linezolid, an oxazolidinone selected for clinical development, is highlighted for its near-complete oral bioavailability, along with favorable pharmacokinetic and toxicity profiles. It has shown high activity against common gram-positive pathogens in experimental infection models and phase II trials, showcasing its potential as an alternative treatment for serious infections caused by resistant gram-positive organisms. Further modifications of the oxazolidinone nucleus could yield agents with even greater potency and novel activity spectra (Diekema & Jones, 2012).

Enzymatic Treatment of Pollutants

Another significant application area for related compounds involves the enzymatic treatment of various organic pollutants in wastewater. Enzymes, in the presence of redox mediators, have been employed to degrade or transform recalcitrant compounds. This enzymatic approach has shown promise in enhancing the efficiency of pollutant degradation, offering a potential alternative to conventional treatment methods. The study by Husain et al. (2007) explores the use of laccases, lignin peroxidases, manganese peroxidases, and other enzymes in the presence of redox mediators for this purpose. This approach could significantly impact the remediation of aromatic compounds in industrial effluents, highlighting the broader utility of enzyme-redox mediator systems in environmental science (Husain & Husain, 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a pharmaceutical, the mechanism would depend on the specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential pharmaceutical, further studies could involve testing its biological activity and toxicity .

Properties

IUPAC Name

3-[(3-chloro-2-fluorophenyl)methyl]-4-(hydroxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFNO3/c12-9-3-1-2-7(10(9)13)4-14-8(5-15)6-17-11(14)16/h1-3,8,15H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCUXDOXGLUJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)CC2=C(C(=CC=C2)Cl)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.